molecular formula C8H9ClO B1294521 Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride CAS No. 27063-48-5

Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride

Cat. No. B1294521
CAS RN: 27063-48-5
M. Wt: 156.61 g/mol
InChI Key: HXYXVFUUHSZSNV-UHFFFAOYSA-N
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Patent
US07563558B2

Procedure details

A 1-L, three-neck round-bottom flask equipped with a magnetic stirrer, digital thermometer, glass stopper, an addition funnel with a nitrogen gas purge, and a dry-ice cooling bath was charged with freshly distilled cyclopentadiene (248 g, 3.75 mol), which was cooled to 0° C. The addition funnel was charged with freshly distilled acryloyl chloride (317 g, 3.5 mol), which was added drop wise to the reaction over about three hours while maintaining the reaction temperature between 0-10° C. After the acryloyl chloride addition was complete, the cooling bath was removed and the reaction allowed to warm to room temperature overnight. The reaction mixture was distilled under vacuum, collecting 533 g of the title product distilling at 54-56° C. at a pressure of 300 milliTorr.
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
248 g
Type
reactant
Reaction Step Two
Quantity
317 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[C:6]([Cl:10])(=[O:9])[CH:7]=[CH2:8]>>[CH:2]12[CH2:1][CH:5]([CH:7]([C:6]([Cl:10])=[O:9])[CH2:8]1)[CH:4]=[CH:3]2

Inputs

Step One
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
248 g
Type
reactant
Smiles
C1=CC=CC1
Step Three
Name
Quantity
317 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
digital thermometer, glass stopper, an addition funnel with a nitrogen gas purge
ADDITION
Type
ADDITION
Details
was added drop
CUSTOM
Type
CUSTOM
Details
wise to the reaction over about three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature between 0-10° C
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
collecting 533 g of the title product
DISTILLATION
Type
DISTILLATION
Details
distilling at 54-56° C. at a pressure of 300 milliTorr

Outcomes

Product
Name
Type
Smiles
C12C=CC(C(C1)C(=O)Cl)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.